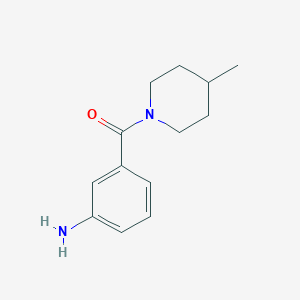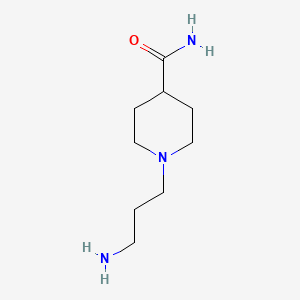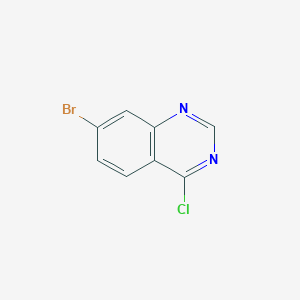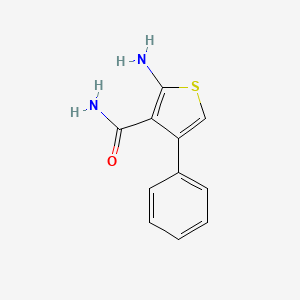
4-(3-Aminopropyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Aminopropyl)piperazin-2-one” is a chemical compound with the CAS Number: 1269039-67-9 . It has a molecular weight of 230.14 and its IUPAC name is 4-(3-aminopropyl)-2-piperazinone dihydrochloride . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H15N3O.2ClH/c8-2-1-4-10-5-3-9-7(11)6-10;;/h1-6,8H2,(H,9,11);2*1H . This indicates the presence of 7 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 230.14 .Applications De Recherche Scientifique
Antibacterial Activity
- A study by Xu et al. (2012) synthesized a Schiff base derivative of 1,4-bis(3-aminopropyl)piperazine and found it exhibited antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.
- Another study by Xu et al. (2018) reported on bis-Schiff bases containing a piperazine ring, showing good antibacterial activity against similar bacterial strains.
- In Xu Rui-bo's (2011) research, a Schiff base synthesized from 1,4-bis(3-aminopropyl)piperazine showed active antibacterial properties against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
Antimalarial Activity
- A review by Deprez-Poulain & Melnyk (2005) discusses the use of 1,4-bis(3-aminopropyl)piperazine in synthesizing libraries of compounds with antimalarial activities and investigating new antimalarial targets.
Applications in Chemistry
- Yousefi et al. (2018) demonstrated that piperazine can be an efficient catalyst in the synthesis of various pharmaceutically significant compounds.
- Research by Smith et al. (2012) utilized 1,4-bis(3-aminopropyl)piperazine in the synthesis of materials with potential applications in electronics due to their noncentrosymmetry and phase-matching capabilities.
- A study by Höpfl et al. (1998) synthesized borinate derivatives with a piperazine structure, adding to the understanding of these heterocyclic systems.
Other Applications
- Florenta et al. (2000) isolated a protein from Plasmodium falciparum using a compound from the 1,4-bis(3-aminopropyl)piperazine family, contributing to the understanding of malaria pathogenesis.
- In the field of organic chemistry, Gueret et al. (2020) developed a protocol using piperazine derivatives for the synthesis of piperazines, which are important in medicinal chemistry.
- A paper by Wang et al. (2009) described the synthesis of lanthanide oxalatophosphates using a 1,4-bis(3-aminopropyl)piperazine template, demonstrating its potential in material science.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
4-(3-aminopropyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-2-1-4-10-5-3-9-7(11)6-10/h1-6,8H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDNGHRYYEPSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588434 |
Source


|
| Record name | 4-(3-Aminopropyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-07-3 |
Source


|
| Record name | 4-(3-Aminopropyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284662.png)






![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)
![1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284701.png)




